(4-Bromophenyl)(indolin-7-yl)methanone
Description
Historical Development and Significance of the Indole (B1671886) Scaffold in Organic Synthesis
The journey of the indole scaffold began with the study of the dye indigo (B80030). In 1866, Adolf von Baeyer first synthesized the parent compound, indole, by reducing oxindole (B195798) with zinc dust. acs.org The name "indole" itself is a portmanteau derived from "India," the historical source of indigo dye. acs.org Initial interest was tied to the dyestuff industry, but by the 1930s, the discovery of the indole core within essential biological molecules like the amino acid tryptophan and numerous alkaloids sparked intense research that continues to this day.
The development of synthetic methodologies has been crucial to exploring the potential of indole derivatives. The Fischer indole synthesis, established in 1883, remains one of the most important and widely used methods for creating substituted indoles. nih.gov Over the last century, a plethora of other named reactions have been developed, each offering unique pathways to the indole core.
| Key Historical Developments and Named Syntheses of Indole | | :--- | :--- | | 1866 | Adolf von Baeyer achieves the first synthesis of indole from oxindole. acs.org | | 1883 | Emil Fischer develops the Fischer indole synthesis, a versatile method involving the acid-catalyzed cyclization of arylhydrazones. nih.gov | | 1929 | Costin Nenițescu reports the Nenițescu indole synthesis for producing 5-hydroxyindole (B134679) derivatives. orientjchem.org | | 1976 | The Leimgruber–Batcho indole synthesis is disclosed, offering a high-yielding route to various indole compounds. | | Other Notable Methods | Bartoli, Bichler, Madelung, and Reissert syntheses provide alternative routes to differently substituted indoles. acs.orgorientjchem.org |
The significance of the indole scaffold is immense, earning it the designation of a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net It forms the core of many vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Furthermore, the indole framework is present in a vast array of pharmaceuticals demonstrating a wide spectrum of pharmacological activities, such as anti-inflammatory (Indomethacin), anticancer (Vincristine), and antiemetic (Ondansetron) properties. orientjchem.orgcymitquimica.comrsc.org This biological prevalence has made the synthesis and functionalization of indoles a primary focus in modern drug discovery. nih.govrsc.org
The Indoline (B122111) Motif: Synthesis, Reactivity, and Structural Attributes
The indoline motif is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered, nitrogen-containing ring where the 2,3-bond is saturated. nih.gov This saturation distinguishes it from indole, imparting a non-planar, more flexible three-dimensional geometry. nih.gov
The synthesis of indolines can be achieved through various routes, most commonly by the reduction of the corresponding indole derivative. nih.gov However, numerous other methods have been developed to construct this scaffold directly, often providing access to complex substitution patterns that are difficult to achieve via simple reduction. These methods highlight the versatility of modern organic synthesis in creating tailored molecular architectures.
| Selected Synthetic Routes to the Indoline Scaffold | | :--- | :--- | | Reduction of Indoles | A common method utilizing reducing agents such as zinc in phosphoric acid, or sodium borohydride (B1222165) derivatives. nih.govresearchgate.net | | Palladium-Catalyzed C-H Amination | An intramolecular reaction that forms the indoline ring through the creation of a carbon-nitrogen bond. nih.gov | | Photocatalyzed Radical Cyclization | A modern, metal-free approach that uses light to initiate a radical cyclization to form the indoline structure. acs.orgresearchgate.net | | Intramolecular [4 + 2] Cycloaddition | A powerful method for constructing highly substituted indolines by forming the carbocyclic ring through a cycloaddition reaction. rsc.org | | Benzyne-Mediated Cyclization | Involves the generation of a highly reactive benzyne (B1209423) intermediate which then undergoes cyclization to form the indoline ring system. |
The reactivity of the indoline scaffold is distinct from that of indole. The most characteristic reaction is its oxidation or dehydrogenation to regenerate the fully aromatic indole system. nih.gov The presence of the aniline-like moiety within the indoline structure influences its reactivity, particularly concerning substitutions on the benzene ring. The nitrogen atom can also be readily functionalized, for example, through alkylation, allowing for the introduction of various side chains. researchgate.net
Positioning of Keto-Substituted Indolines and Related Indole Derivatives in Contemporary Chemical Research
The introduction of an aryl ketone functionality to the indoline or indole scaffold marks a significant area of contemporary chemical research, primarily driven by the search for new therapeutic agents. nih.gov These keto-substituted derivatives serve as important synthetic intermediates and as bioactive molecules in their own right. nih.gov
The specific compound class of (Aryl)(indolin-7-yl)methanones, which includes (4-Bromophenyl)(indolin-7-yl)methanone, is of particular interest. The indoline itself is a direct precursor to the corresponding indole, (4-bromophenyl)(1H-indol-7-yl)methanone, through a simple oxidation reaction. nih.gov This indole derivative is a known intermediate in the synthesis of Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used as an ophthalmic solution. nih.gov
Research into keto-substituted indoles and indolines has uncovered a range of biological activities:
Anti-inflammatory and Analgesic Agents : The connection to Bromfenac highlights the utility of the 7-aroylindole scaffold in developing anti-inflammatory and pain-relieving drugs. nih.gov Broader studies on various substituted indolines have also revealed potent antioxidant and anti-inflammatory properties. researchgate.netnih.gov
Anticancer Activity : Indole derivatives featuring a ketone linker, such as indole-chalcones, have been investigated as anti-microtubule agents that inhibit tubulin polymerization, a key target in cancer chemotherapy. The indole nucleus is a common feature in drugs targeting various mechanisms of cancer progression. nih.gov
CNS Depressants : Certain indole derivatives have shown potential as central nervous system depressants, suggesting possible applications in treating anxiety or sleep disorders.
The synthesis of these compounds often leverages foundational reactions. For example, keto-substituted indoles can be prepared via the Fischer indole synthesis using a diketone precursor, demonstrating how classic reactions are adapted to create modern, functionalized molecules. orientjchem.org Furthermore, advanced catalytic methods, such as rhodium-catalyzed C-H carbonylation, provide direct access to C7-carbonylated indolines, which are recognized for their diverse biological profiles. acs.org The focus on such structures underscores a strategic direction in medicinal chemistry, where established heterocyclic scaffolds are decorated with functional groups like aryl ketones to modulate their interaction with biological targets and enhance their therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJUSQJYSGMLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91714-41-9 | |
| Record name | (4-Bromophenyl)(indolin-7-yl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726V4K49R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Bromophenyl Indolin 7 Yl Methanone and Analogous Structures
Specific Preparative Routes for (4-Bromophenyl)(indolin-7-yl)methanone
The synthesis of this compound can be effectively achieved through distinct pathways, each starting from a different precursor of the indole (B1671886) moiety. The choice of method often depends on the availability of starting materials and the desired reaction scale. The two prominent methods are the oxidation of the corresponding 2,3-dihydro-1H-indolyl (indoline) derivative and the Friedel-Crafts acylation of the aromatic 1H-indole.
Oxidation Protocols for the 2,3-Dihydro-1H-Indolyl Precursor
A common and effective strategy for synthesizing the target compound involves the dehydrogenation, or oxidation, of its saturated indoline (B122111) analog, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone. nih.govresearchgate.net This method is advantageous as it builds the desired aromatic indole system in the final step, utilizing the stability and often easier synthesis of the indoline precursor. researchgate.net The oxidation selectively aromatizes the five-membered ring of the indoline core without altering the ketone or the bromophenyl group.
Activated manganese dioxide (MnO₂) is a widely used and effective reagent for the dehydrogenation of indolines to indoles. researchgate.netrsc.org It functions as a mild, heterogeneous oxidant, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration. nih.govresearchgate.net The reaction involves refluxing the precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone, with a stoichiometric excess of activated MnO₂. nih.gov The reactivity of manganese dioxide is dependent on its method of preparation, and "activated" MnO₂ is crucial for achieving high yields in this transformation. rsc.org
The efficiency of the oxidation is highly dependent on the reaction parameters. Dichloromethane is a commonly employed solvent for this transformation. nih.gov The reaction is typically carried out at the solvent's reflux temperature to ensure a sufficient reaction rate. A typical procedure involves refluxing the indoline precursor with activated manganese dioxide for approximately 18 hours to drive the reaction to completion. nih.gov Following the reaction, the solid manganese dioxide is filtered off, and the organic layer is concentrated. The final product can then be purified by crystallization, for instance from tetrahydrofuran (B95107), to yield the desired (4-bromophenyl)(1H-indol-7-yl)methanone as yellow, needle-like crystals. nih.gov
Table 1: Optimized Conditions for Oxidation of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone
| Parameter | Condition | Source(s) |
| Starting Material | (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone | nih.gov |
| Oxidant | Activated Manganese Dioxide (MnO₂) | nih.gov |
| Solvent | Dichloromethane | nih.gov |
| Temperature | Reflux | nih.gov |
| Duration | 18 hours | nih.gov |
| Purification | Filtration followed by crystallization from Tetrahydrofuran | nih.gov |
Friedel-Crafts Acylation Approaches for the 1H-Indolyl Analog
An alternative and more direct route is the Friedel-Crafts acylation of the aromatic 1H-indole. This classic electrophilic aromatic substitution reaction introduces the 4-bromobenzoyl group directly onto the indole ring. organic-chemistry.org While Friedel-Crafts reactions on indoles can sometimes lead to mixtures of products due to competing reactions at different positions (notably the N-1 and C-3 positions), acylation at the C-7 position can be achieved. researchgate.net
In this approach, 1H-Indole is treated with 4-bromobenzoyl chloride, which serves as the acylating agent. The 4-bromobenzoyl chloride provides the electrophilic acylium ion, which is necessary for the substitution to occur on the electron-rich indole ring. youtube.com This method constructs the carbon-carbon bond between the indole C-7 position and the carbonyl carbon of the acyl group.
The Friedel-Crafts acylation requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. youtube.com The Lewis acid coordinates to the chlorine atom of the 4-bromobenzoyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion intermediate. youtube.com This intermediate is then attacked by the nucleophilic indole ring.
It is critical to perform the reaction under strictly anhydrous conditions. youtube.com Lewis acids like AlCl₃ react vigorously with water, which would not only deactivate the catalyst but also hydrolyze the 4-bromobenzoyl chloride starting material. youtube.com The reaction is often initiated at a low temperature (0–5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to proceed at room temperature. The product from this method can be purified by recrystallization.
Table 2: Comparative Overview of Synthetic Methodologies
| Feature | Oxidation of Dihydroindole | Friedel-Crafts Acylation | Source(s) |
| Precursor | (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone | 1H-Indole | nih.gov |
| Key Reagent | Activated Manganese Dioxide (MnO₂) | 4-Bromobenzoyl Chloride | nih.gov |
| Catalyst | None (stoichiometric oxidant) | Lewis Acid (e.g., AlCl₃) | |
| Key Conditions | Reflux in dichloromethane, 18 h | Anhydrous, 0 °C to room temperature | nih.gov |
| Advantages | Mild oxidation, avoids potential indole polymerization | Direct, classical C-C bond formation | researchgate.net |
| Considerations | Requires synthesis of the indoline precursor | Requires strict moisture control, potential for side products | youtube.com |
General Strategies for Indole and Indoline Ring System Construction Relevant to Ketone Derivatives
The construction of indole and indoline ring systems is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford these important scaffolds. For derivatives bearing a ketone substituent, such as this compound, the choice of synthetic route is critical.
Classical Indole Syntheses
Classical methods for indole synthesis have been refined over more than a century and remain widely used due to their reliability and versatility.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a prominent and widely utilized method for constructing the indole nucleus. wikipedia.orgnumberanalytics.comscienceinfo.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comalfa-chemistry.com This method is pivotal in the synthesis of a vast array of indole derivatives, which are significant in pharmaceuticals and natural products. alfa-chemistry.comrsc.org
Mechanism: The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps. byjus.com
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. numberanalytics.comalfa-chemistry.com
Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine or 'ene-hydrazine' form. wikipedia.orgnumberanalytics.com
testbook.comtestbook.com-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a testbook.comtestbook.com-sigmatropic rearrangement, which is a key bond-forming step, leading to a di-imine intermediate. wikipedia.orgbyjus.com
Cyclization and Aromatization: The di-imine then cyclizes to form an aminoindoline (or aminal) intermediate. wikipedia.orgbyjus.com Subsequent elimination of ammonia (B1221849) under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org
Scope and Catalyst Systems: The Fischer indole synthesis is broad in scope, accommodating a wide range of substituted arylhydrazines and carbonyl compounds. scienceinfo.com However, the reaction does have some limitations. For instance, the synthesis of the parent indole from acetaldehyde (B116499) is not successful. byjus.com
The choice of catalyst is crucial for the success of the reaction. rsc.org Both Brønsted and Lewis acids are effective catalysts. wikipedia.org
| Catalyst Type | Examples |
| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSOH) wikipedia.orgrsc.org |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) wikipedia.orgrsc.orgtestbook.com |
The reaction conditions, including temperature and acid strength, can significantly impact the yield and purity of the resulting indole. scienceinfo.comtestbook.com
The core of the Fischer indole synthesis is the acid-catalyzed cyclization of an arylhydrazone. byjus.com This intermediate is formed by the reaction of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.com The process can be carried out in a single pot, where the arylhydrazine and the carbonyl compound are mixed under indolization conditions without the need to isolate the intermediate hydrazone. scienceinfo.comtestbook.com This approach is advantageous as some arylhydrazones can be unstable or toxic. testbook.com
The reaction involves heating the arylhydrazone in the presence of an acid catalyst, which promotes the intramolecular cyclization and subsequent elimination of ammonia to yield the indole ring. wikipedia.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide variety of substituted indoles by choosing the appropriate starting arylhydrazine and aldehyde or ketone. byjus.com
The selection of an appropriate acid catalyst is a critical factor in the Fischer indole synthesis. rsc.org Both Brønsted and Lewis acids are widely employed to facilitate the reaction. wikipedia.orgresearchgate.net
Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSOH), are commonly used and have proven to be effective. wikipedia.orgrsc.org
Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), also serve as efficient catalysts for this transformation. rsc.orgtestbook.com Zinc chloride is one of the most frequently used catalysts. alfa-chemistry.com
The role of the acid is to protonate the hydrazone, which facilitates its tautomerization to the enamine intermediate. byjus.com This protonated enamine then undergoes the key testbook.comtestbook.com-sigmatropic rearrangement. wikipedia.org The strength of the acid can influence the reaction rate and, in some cases, the regioselectivity of the cyclization, particularly with unsymmetrical ketones. testbook.com In some instances, substrates may not tolerate highly acidic conditions, leading to the exploration of milder catalytic systems. researchgate.net
| Catalyst Type | Specific Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid wikipedia.orgrsc.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ wikipedia.orgrsc.orgtestbook.com |
When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two different enamine intermediates is possible, which can lead to two regioisomeric indole products. byjus.com The regioselectivity of the reaction, meaning the preference for the formation of one isomer over the other, is influenced by several factors. testbook.com
The acidity of the reaction medium plays a significant role in determining the product distribution. byjus.com Studies have shown that the ratio of the resulting indole isomers can vary with the acid catalyst used and its concentration. rsc.org For example, the use of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been shown to provide a high degree of regiocontrol in the reaction with methyl ketones. researchwithnj.com
Steric effects of the substituents on the ketone also influence the direction of enamine formation and, consequently, the final indole product. researchwithnj.com The nature of the substituents on the arylhydrazine can also impact the regiochemical outcome. byjus.com In some cases, electron-withdrawing substituents on the ketone can disfavor one of the possible testbook.comtestbook.com-sigmatropic rearrangement pathways, leading to the selective formation of a single indole regioisomer. nih.gov
A significant advancement in the Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction to generate the necessary N-arylhydrazone intermediates. wikipedia.org This method involves the coupling of aryl bromides with hydrazones, expanding the scope and applicability of the traditional synthesis. wikipedia.org
This palladium-catalyzed approach offers a novel entry to the substrates required for Fischer indolization. organic-chemistry.org Specifically, N-aryl benzophenone (B1666685) hydrazones can be prepared through the palladium-catalyzed coupling of aryl bromides and benzophenone hydrazone. organic-chemistry.org These stable N-arylhydrazones can then undergo exchange with other ketones in the presence of an acid catalyst to form the desired enolizable hydrazones, which subsequently cyclize to form indoles. wikipedia.orgorganic-chemistry.org
This modification is particularly useful when the required arylhydrazines are unstable, not commercially available, or difficult to handle. testbook.comorganic-chemistry.org The use of a Pd(OAc)₂/BINAP catalyst system has been shown to be effective for this transformation. organic-chemistry.org This palladium-catalyzed strategy provides a general and efficient means to synthesize a wide variety of indoles from readily available starting materials. organic-chemistry.org
Madelung Indole Synthesis: Historical and Modern Variants
The Madelung indole synthesis, first reported by Walter Madelung in 1912, is a powerful method for the formation of indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org The classical approach typically involves the use of bases like sodium or potassium alkoxides in solvents such as hexane (B92381) or tetrahydrofuran at temperatures ranging from 200–400 °C. wikipedia.org The reaction proceeds via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl carbon.
Historically, the harsh reaction conditions limited the scope of the Madelung synthesis, particularly for substrates with sensitive functional groups. However, modern variants have been developed to address these limitations. For instance, the use of stronger bases like n-butyllithium (BuLi) can facilitate the cyclization at much lower temperatures. nih.gov Additionally, the introduction of electron-withdrawing groups on the ortho-alkyl substituent can increase the acidity of the benzylic protons, allowing for milder reaction conditions. researchgate.net
The synthesis of an analogue of this compound using a modified Madelung approach could start from an appropriately substituted N-acyl-o-toluidine. The key challenge lies in the high temperatures and strongly basic conditions which might affect the bromo-substituent on the phenyl ring.
Table 1: Comparison of Classical and Modern Madelung Synthesis Conditions
| Parameter | Classical Madelung Synthesis | Modern Variants |
| Base | Sodium or Potassium Ethoxide | n-Butyllithium, Lithium diisopropylamide (LDA) |
| Temperature | 200–400 °C | Room temperature to lower temperatures |
| Substrate Scope | Limited to robust substrates | Broader, including some functionalized derivatives |
Reissert Indole Synthesis: Multistep Condensation Reactions
The Reissert indole synthesis provides an alternative route to indoles and their derivatives through a two-step process. The first step involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, typically potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net The second step is a reductive cyclization of this intermediate, often using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to form the indole-2-carboxylic acid. researchgate.netresearchgate.net This can then be decarboxylated upon heating to yield the parent indole. wikipedia.org
The multistep nature of the Reissert synthesis allows for the introduction of substituents at various positions of the indole ring by starting with appropriately substituted o-nitrotoluenes. For the synthesis of a precursor to this compound, one would start with a substituted o-nitrotoluene that would ultimately form the indoline ring with the desired substitution pattern. The subsequent ketone moiety could be introduced through functional group manipulations of the indole-2-carboxylic acid product.
Table 2: Key Steps in the Reissert Indole Synthesis
| Step | Reaction Type | Reactants | Product |
| 1 | Condensation | o-Nitrotoluene, Diethyl oxalate, Base (e.g., Potassium ethoxide) | Ethyl o-nitrophenylpyruvate |
| 2 | Reductive Cyclization | Ethyl o-nitrophenylpyruvate, Reducing agent (e.g., Zn/Acetic Acid) | Indole-2-carboxylic acid |
| 3 (Optional) | Decarboxylation | Indole-2-carboxylic acid, Heat | Indole |
Transition Metal-Catalyzed Synthetic Methods
Palladium-Catalyzed Cyclization and Carbonylation Reactions
Palladium catalysis has emerged as a versatile tool in the synthesis of heterocyclic compounds, including indoles and indolines. These methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods.
A notable palladium-catalyzed approach to indole synthesis involves the aerobic oxidative cyclization of N-aryl imines. nih.govbohrium.com This method facilitates the direct formation of the indole ring from readily available anilines and ketones. The reaction proceeds through the formation of an N-aryl imine, which then undergoes a palladium-catalyzed intramolecular C-H activation and subsequent oxidative C-C bond formation to construct the indole nucleus. nih.govbohrium.com This atom-economical process uses molecular oxygen as the terminal oxidant, making it an environmentally benign alternative. bohrium.com The synthesis of a variety of substituted indoles has been achieved using this methodology, demonstrating its broad functional group tolerance. nih.gov
Palladium-catalyzed carbonylative cyclization reactions offer a direct route to polycyclic indole derivatives. For instance, the synthesis of indeno[1,2-b]indol-10(5H)-ones can be achieved through the palladium-catalyzed cyclocarbonylation of 2-(2-bromoaryl)indoles. researchgate.net This process involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by carbon monoxide insertion and subsequent intramolecular cyclization to form the fused ring system. nih.gov While this specific example leads to a different ring system, the principle of carbonylative cyclization can be adapted to synthesize ketone-functionalized indoles or indolines by carefully selecting the starting materials and reaction conditions. A potential strategy for synthesizing the target molecule could involve a palladium-catalyzed carbonylative coupling between a suitably protected 7-haloindoline and a 4-bromophenylboronic acid derivative.
Table 3: Representative Palladium-Catalyzed Reactions for Indole Synthesis
| Reaction Type | Catalyst/Reagents | Starting Materials | Key Feature |
| Oxidative C-H Linkage | Pd(OAc)₂, O₂ | N-Aryl Imines | Atom-economical, mild conditions nih.govbohrium.com |
| Carbonylative Cyclization | Pd(OAc)₂, CO | 2-(2-Bromoaryl)indoles | Forms fused polycyclic systems researchgate.net |
Copper-Catalyzed Intramolecular N-Arylation
Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a cornerstone in the synthesis of N-aryl heterocycles, including N-arylindoles. acs.org This methodology can be applied in an intramolecular fashion to construct the indoline ring system. The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a ligand. mit.edu
Modern advancements in this area have led to the development of highly efficient catalyst systems that operate under milder conditions and with lower catalyst loadings. acs.org For example, the use of copper(I) iodide with diamine ligands has been shown to effectively catalyze the N-arylation of indoles with aryl halides. mit.edu This approach is particularly relevant for the final steps in the synthesis of complex indole alkaloids and related pharmaceutical compounds. In the context of this compound, a copper-catalyzed intramolecular N-arylation could be a key step in forming the indoline ring from a suitable acyclic precursor containing an amine and an ortho-haloaryl group.
Table 4: Conditions for Copper-Catalyzed N-Arylation of Indoles
| Catalyst | Ligand | Base | Solvent | Temperature |
| CuI | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 110 °C |
The synthesis of this compound and related indoline and indole frameworks is a focal point of contemporary organic chemistry, driven by the prevalence of these motifs in pharmaceuticals and bioactive molecules. Modern synthetic strategies increasingly prioritize efficiency, selectivity, and sustainability. This article explores advanced catalytic and green chemistry approaches relevant to the construction of these valuable compounds.
2 Advanced Catalytic Approaches
Cobalt-catalyzed C-H methylation has emerged as a powerful tool for the late-stage functionalization of complex molecules, including those with indole or indoline cores. echemi.comnih.gov This method takes advantage of directing groups inherently present in drug molecules to achieve predictable and selective methylation, which can significantly alter a molecule's physicochemical and biological properties. nih.govthieme-connect.com
The versatility of cobalt catalysis is demonstrated by the variety of methyl sources and directing groups that can be employed. Trimethylboroxine has been used as a benign methyl source in a system that shows broad functional group tolerance. thieme-connect.com Another approach utilizes organic peroxides, such as dicumyl peroxide (DCP) or di-tert-butyl peroxide (DTBP), which can serve as both the methyl source and the oxidant. rsc.org The proposed mechanism for peroxide-based systems often involves a Co(II)/Co(III)/Co(IV) catalytic cycle, initiated by the coordination of the cobalt center to a directing group on the substrate, followed by C-H activation to form a cobaltacycle intermediate. rsc.org The selection of the directing group, such as amides, ketones, or pyridinyl groups, is crucial for controlling the regioselectivity of the methylation. thieme-connect.comrsc.org
Recently, a novel system using carbon dioxide and hydrogen (CO₂/H₂) as the methylation reagent has been developed for the selective C-H methylation of indoles and pyrroles, catalyzed by a cobalt/B(C₆F₅)₃ system. nih.gov This environmentally benign method proceeds through a sequence of CO₂ reduction, C-C bond formation, and further reduction, with water as the only byproduct. nih.gov
Table 1: Overview of Cobalt-Based C-H Methylation Systems
| Catalyst System | Methyl Source | Directing Group Examples | Key Features |
|---|---|---|---|
| Cobalt Precatalyst | Trimethylboroxine | Amides, Ketones, N-Oxides | Environmentally benign boron-based reagent, predictable regioselectivity. echemi.comthieme-connect.com |
| CoBr₂/PCy₃ | Di-tert-butyl peroxide (DTBP) | Aryl ketones, Amides, Esters | Utilizes an inexpensive methyl source, circumvents the need for elaborate directing groups. rsc.org |
| Cobalt Catalyst | Dicumyl peroxide (DCP) | 2-pyridinylisopropyl (PIP) amides | Peroxide acts as both methyl source and oxidant. rsc.org |
| Cobalt/B(C₆F₅)₃ | CO₂ and H₂ | Indole/Pyrrole (B145914) Nitrogen | Environmentally benign, uses CO₂ as a C1 source, water is the only byproduct. nih.gov |
3 Green Chemistry and Sustainable Synthetic Approaches
Green chemistry principles are increasingly being integrated into the synthesis of indole and indoline derivatives to enhance sustainability, safety, and efficiency.
Microflow synthesis offers significant advantages over traditional batch processing for the production of indole derivatives and other fine chemicals. researchgate.netjst.go.jp The large surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. researchgate.netrsc.org This level of control often leads to higher yields, improved selectivity, and minimized byproduct formation. elveflow.commdpi.com
The benefits of microflow technology include enhanced safety when handling exothermic reactions, the ability to operate under superheated conditions to accelerate reaction rates, and simplified scalability by "numbering-up" (running multiple reactors in parallel). researchgate.netrsc.org Furthermore, the precise control over residence time can sometimes eliminate the need for protecting groups, leading to more atom- and step-economical syntheses. researchgate.net The integration of in-line analytical technologies can enable fully automated and self-optimizing processes, further accelerating reaction development and production. elveflow.com This technology has been successfully applied to various synthetic transformations, including the Fischer indole synthesis, demonstrating its potential for producing indole scaffolds efficiently and sustainably. nih.gov
Table 2: Comparison of Microflow Synthesis and Conventional Batch Synthesis
| Feature | Microflow Synthesis | Conventional Batch Synthesis |
|---|---|---|
| Heat & Mass Transfer | Highly efficient, allows for precise temperature control. researchgate.netrsc.org | Often inefficient, leading to temperature gradients. |
| Reaction Time | Reduced, often to seconds or minutes. elveflow.com | Typically hours or days. |
| Safety | Improved, especially for exothermic or hazardous reactions. rsc.orgelveflow.com | Higher risk due to larger reaction volumes. |
| Scalability | Facilitated by continuous operation or numbering-up. researchgate.net | Can be complex and require re-optimization. |
| Byproduct Formation | Minimized due to precise control. elveflow.com | Often higher due to lack of precise control. |
| Process Control | High degree of control over parameters. rsc.org | Limited control over local conditions. |
Electrosynthesis represents a sustainable alternative to conventional methods that rely on chemical oxidants. organic-chemistry.orgacs.org An electrocatalytic method has been developed for the synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.orgnih.gov This approach employs an organic redox catalyst, such as phenothiazine, and avoids the need for external chemical oxidants, proceeding through hydrogen evolution. acs.org
The reaction is typically carried out in an electrochemical cell with a reticulated vitreous carbon anode and a platinum cathode. organic-chemistry.org Mechanistic studies suggest the process is initiated by the electrochemical oxidation of the 2-vinylanilide, facilitated by a base, to generate a nitrogen-centered radical. This radical then undergoes intramolecular cyclization to form the indole ring. organic-chemistry.org This metal- and oxidant-free strategy is scalable and showcases the unique advantages of electrochemistry for constructing complex heterocyclic scaffolds. organic-chemistry.orgacs.org A related selenium-electrocatalytic method has also been developed, highlighting the versatility of electrochemical approaches for indole synthesis under mild, sustainable conditions. researchgate.net
Table 3: Key Features of Electrocatalytic Indole Synthesis
| Feature | Description |
|---|---|
| Method | Dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.orgnih.gov |
| Catalyst | Organic redox catalyst (e.g., phenothiazine). organic-chemistry.org |
| Oxidant | None (electricity is the driving force). acs.org |
| Byproduct | H₂ gas. acs.org |
| Advantages | Sustainable, metal-free, oxidant-free, scalable. organic-chemistry.orgresearchgate.net |
| Scope | Provides access to 3-substituted and 2,3-disubstituted indoles. nih.gov |
Samarium diiodide (SmI₂) is a powerful and versatile single-electron transfer reagent widely used in organic synthesis for constructing carbon-carbon bonds. acs.orgacs.org In recent advancements, an enantioselective dearomatization of indoles has been achieved through an SmI₂-mediated intermolecular reductive coupling with ketones. acs.orgnih.gov This method provides a direct route to chiral indoline molecules containing two adjacent stereocenters.
The key to achieving high enantioselectivity is the use of a chiral tridentate aminodiol ligand that coordinates to the samarium center. acs.orgnih.gov This chiral samarium reductant facilitates the radical-radical recombination in a highly stereocontrolled manner. figshare.com The reaction demonstrates high yields (up to 99%) and excellent stereoselectivity (up to 99:1 er and >20:1 dr). acs.orgnih.gov Computational and experimental studies suggest a unique mechanism involving parallel single-electron transfer from the chiral samarium complex to both the indole and the ketone substrates. acs.orgfigshare.com This strategy represents a significant advance in asymmetric SmI₂-mediated reactions, which have historically been challenging due to the involvement of highly reactive radical intermediates. nih.gov
Table 4: Characteristics of SmI₂-Mediated Enantioselective Synthesis of Indolines
| Parameter | Details |
|---|---|
| Reagent | Samarium diiodide (SmI₂). acs.orgnih.gov |
| Reaction Type | Intermolecular reductive coupling of indoles and ketones. acs.org |
| Key Feature | Enantioselective dearomatization of indoles. nih.gov |
| Chirality Source | Chiral tridentate aminodiol ligands. acs.org |
| Products | Chiral indolines with two contiguous stereocenters. nih.gov |
| Yield & Selectivity | High yields (up to 99%) and high stereoselectivity (up to 99:1 er, >20:1 dr). acs.orgfigshare.com |
4 Direct C-H Functionalization Strategies for Indole Ketones
Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized substrates, thus improving atom and step economy.
A novel method for the direct acylation of benzylic C(sp³)–H bonds of alkyl-substituted indoles has been developed by merging N-heterocyclic carbene (NHC) and photoredox catalysis. rsc.orgresearchgate.net This approach provides rapid, atom-economic access to α-(2-indolyl) ketones and α-(3-indolyl) ketones, which are important structural motifs in bioactive compounds. rsc.org
The dual catalytic system operates under mild conditions and exhibits a broad substrate scope. rsc.orgnih.gov The proposed mechanism involves the formation of an NHC-bound ketyl radical from an aldehyde. nih.gov Concurrently, the photocatalyst facilitates the generation of a benzylic radical at the C2 or C3 position of the indole substrate. Subsequent radical-radical cross-coupling of these two intermediates furnishes the desired α-indolyl ketone. researchgate.netnih.gov This strategy showcases predictable regioselectivity and has been successfully applied to the functionalization of 2-, 3-, and 2,3-alkyl-substituted indoles. rsc.org
Table 5: Catalytic System for Radical C(sp³)–H Acylation of Indoles
| Component | Role | Example |
|---|---|---|
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Forms ketyl radical intermediate from aldehyde. rsc.orgresearchgate.net |
| Photocatalyst | Visible-light photocatalyst | Generates indole benzylic radical via H-atom transfer. rsc.orgnih.gov |
| Acyl Source | Aldehydes | Precursor to the acyl group. nih.gov |
| Substrate | 2- or 3-alkyl-substituted indoles | Provides the C(sp³)–H bond for functionalization. rsc.org |
| Reaction | Radical C(sp³)–H Acylation | Direct formation of a C-C bond at the benzylic position. rsc.org |
Direct C-H Functionalization Strategies for Indole Ketones
Intramolecular α-Arylation of Ketones for Fused Indole Systems
The intramolecular α-arylation of ketones represents a powerful strategy for the synthesis of complex, fused heterocyclic systems, including those built around an indole core. This transformation, typically mediated by a palladium catalyst, involves the formation of a new carbon-carbon bond between the α-position of a ketone and an aryl halide tethered to the same molecule. The result is the construction of a new ring, leading to polycyclic structures. nih.govacs.org
This methodology has been successfully applied to the synthesis of various substituted tetracyclic indoles. nih.gov The efficiency of the reaction is significantly enhanced by the use of monoligated Pd(0) complexes. nih.gov The general approach starts with a precursor molecule containing both a ketone and an aryl halide, separated by a suitable linker. In the presence of a palladium catalyst and a base, the ketone is deprotonated to form an enolate, which then participates in a catalytic cycle to couple with the aryl halide portion of the molecule.
An exploration into the scope of palladium(0)-catalyzed intramolecular coupling of amino-tethered aryl halides and ketones has revealed two competitive pathways: enolate arylation and addition to the carbonyl group. acs.org For instance, ω-(2-halobenzylamino) alkanones were found to exclusively undergo the enolate arylation process to yield fused indole systems. acs.org The choice of catalyst, ligands, and base is crucial for directing the reaction towards the desired α-arylation product and achieving high yields. Common catalysts include palladium complexes like Pd(dba)₂, often paired with phosphine (B1218219) ligands such as BINAP. berkeley.edu
The versatility of this method allows for the creation of diverse molecular architectures. For example, the methodology has been extended to include double α-arylation of ketones in one-pot reactions, enabling the synthesis of more complex aryl-substituted tetracyclic indoles. nih.gov
| Catalyst System | Ligand | Base | Substrate Type | Product | Key Finding |
| Pd(0) | Monoligated Phosphine | Strong Base | Ketone with tethered aryl halide | Tetracyclic Indoles | Enhanced efficiency with monoligated Pd(0) complexes. nih.gov |
| Pd(dba)₂ | BINAP | Silylamide or Alkoxide | N-(2-halophenyl)amides | Oxindoles | Intramolecular arylation provides a route to oxindoles. berkeley.edu |
| Pd(0) | Various | Base | ω-(2-halobenzylamino) alkanones | Fused Indole Systems | Substrate structure dictates reaction pathway, favoring α-arylation. acs.org |
Condensation Reactions for Bis(indolyl)methanes and Related Analogues
Bis(indolyl)methanes (BIMs) and their derivatives are an important class of compounds structurally related to indolylmethanones. They are typically synthesized through the electrophilic substitution reaction of indoles with aldehydes or ketones. tandfonline.com This condensation reaction is one of the most straightforward methods for forming a carbon-carbon bond at the C3-position of the indole ring.
The general mechanism involves the acid-catalyzed reaction of two equivalents of an indole with one equivalent of a carbonyl compound. orientjchem.org A catalyst, often a Lewis or Brønsted acid, activates the carbonyl group, making it more electrophilic. orientjchem.org This is followed by a nucleophilic attack from the C3 position of the first indole molecule. The resulting intermediate alcohol is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by a second indole molecule to yield the final bis(indolyl)methane product. orientjchem.org
A wide array of catalysts has been developed to promote this reaction, with a significant focus on green and efficient methodologies. These include:
Lewis Acids: Antimony trichloride (B1173362) (SbCl₃) has been shown to be an efficient catalyst for the condensation of indoles with various aldehydes and ketones, affording good yields at room temperature. tandfonline.com
Green Catalysts: Environmentally benign catalysts such as humic acid, salicylic (B10762653) acid, and choline (B1196258) chloride-oxalic acid have been employed, often in aqueous media or under solvent-free conditions. orientjchem.org
Catalyst-Free Conditions: A mild and green strategy has been developed using visible light to induce the synthesis of bis(indolyl)methanes at room temperature without any catalyst or additive. scispace.comnih.gov Another approach involves performing the reaction under solvent-free and catalyst-free conditions, relying on the inherent reactivity of the substrates. ciac.jl.cn
These methods offer several advantages, including high yields, mild reaction conditions, simple procedures, and reduced environmental impact. orientjchem.orgresearchgate.net The reaction is versatile and accommodates a broad range of substituted indoles and carbonyl compounds, allowing for the synthesis of a diverse library of bis(indolyl)methane analogues. tandfonline.comorientjchem.org
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Antimony Trichloride (SbCl₃) | Dichloromethane | Room Temp. | 15-60 min | 85-95 | tandfonline.com |
| Visible Light (Blue LEDs) | EtOH–H₂O | Room Temp. | Not specified | Good to Excellent | scispace.comnih.gov |
| Tetrabutylammonium Hydrogen Sulphate | Aqueous | Not specified | 30 min | 85-95 | orientjchem.org |
| Salicylic Acid | Aqueous Ethanol | Room Temp. | Not specified | High | orientjchem.org |
| Choline Chloride-Oxalic Acid | Not specified | Room Temp. | 15-20 min | High | orientjchem.org |
| None | Solvent-free | 60-80 °C | 5-30 min | 88-98 | ciac.jl.cn |
Chemical Reactivity and Transformation Pathways of 4 Bromophenyl Indolin 7 Yl Methanone
Reactivity of the Bromine Moiety
The presence of a bromine atom on the phenyl ring is a key feature for structural diversification, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring of the (4-bromophenyl) moiety can potentially be displaced by strong nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the ketone group provides some electron-withdrawing character, these reactions often require forcing conditions. The substitution of the bromine atom allows for the introduction of a variety of functional groups. For instance, nucleophiles such as sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (KOtBu) could be employed to introduce alkoxy groups . Such transformations are valuable for creating derivatives and analogs, thereby expanding the chemical space accessible from this starting material .
Potential as a Substrate for Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The carbon-bromine bond in (4-bromophenyl)(indolin-7-yl)methanone makes it an ideal substrate for a wide range of transition metal-catalyzed cross-coupling reactions. tcichemicals.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. tcichemicals.comlibretexts.org This reaction would allow the 4-bromophenyl group of the molecule to be coupled with various aryl or vinyl boronic acids to form biaryl or aryl-vinyl structures, respectively. libretexts.orgmdpi.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Interactive Table: Potential Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partner | Catalyst System (Example) | Expected Product Class |
|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 / Base (e.g., K3PO4) | Biphenyl derivatives |
| Vinylboronic acid | Pd(OAc)2 / Ligand (e.g., SPhos) / Base | Styrenyl derivatives |
| Heteroarylboronic acids (e.g., Pyridine-3-boronic acid) | PdCl2(dppf) / Base (e.g., Cs2CO3) | Heteroaromatic biaryls |
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an aryl halide with an alkene in the presence of a base. mdpi.com This reaction would enable the arylation of various olefins with the this compound scaffold. The process is highly regarded for its efficiency and stereoselectivity. mdpi.com The versatility of the Heck reaction allows for the use of a wide range of alkene substrates, including acrylates and styrenes, to introduce diverse side chains. mdpi.com
Reactivity of the Ketone Functionality
The carbonyl group of the ketone acts as an electrophilic center and provides an adjacent site for enolate formation, opening pathways for reduction, oxidation, and alpha-functionalization.
Oxidation and Reduction Processes of the Carbonyl Group
The ketone functionality can be readily reduced to either a secondary alcohol or a methylene (B1212753) group using standard organic chemistry reagents. The specific outcome depends on the chosen reducing agent and reaction conditions.
Reduction to Alcohol: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the carbonyl group to a secondary alcohol, yielding (4-bromophenyl)(indolin-7-yl)methanol. This transformation introduces a new chiral center into the molecule.
Deoxygenation to Methylene Group: More strenuous reduction conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions, would completely remove the carbonyl oxygen to form a methylene bridge, resulting in 7-(4-bromobenzyl)indoline.
While the reduction of the ketone is a common transformation, its oxidation is generally not a synthetically useful pathway as it would require cleavage of the adjacent carbon-carbon bonds.
Reactions at the Alpha-Carbon to the Ketone (e.g., α-Arylation)
The alpha-carbon to the ketone (the C-6 position on the indoline (B122111) ring) is a potential site for functionalization via enolate chemistry. Under basic conditions, a proton can be abstracted from this position to form an enolate, which can then react with various electrophiles.
One such reaction is α-arylation, a palladium-catalyzed process that couples an enolate with an aryl halide. organic-chemistry.org While there are no specific reports of this reaction on this compound, the general methodology is well-established for other ketones. organic-chemistry.orgnih.gov Such a reaction would involve treating the starting material with a strong base to form the enolate, followed by the addition of an aryl halide and a suitable palladium catalyst/ligand system. This would result in the formation of a new quaternary carbon center at the C-6 position, further increasing the molecular complexity.
Reactivity of the Indoline Core and its Aromatization Potential
The indoline core itself is a reactive entity. The secondary amine is nucleophilic and can participate in various reactions, while the dihydro-pyrrole ring possesses the potential for aromatization to the corresponding indole (B1671886) structure. This aromatization is a key and well-documented transformation of this molecule. nih.gov
This compound serves as a direct precursor to (4-bromophenyl)(1H-indol-7-yl)methanone, an important intermediate in the synthesis of the non-steroidal anti-inflammatory drug Bromfenac. nih.gov The conversion is an oxidation reaction that creates the fully aromatic indole ring system. A common and effective method for this transformation involves refluxing the indoline derivative with an oxidizing agent such as activated manganese dioxide (MnO₂) in a solvent like dichloromethane. nih.gov
Interactive Table: Aromatization of this compound
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Starting Material | (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (2.4 g, 7.9 mmol) | nih.gov |
| Oxidizing Agent | Activated manganese dioxide (MnO₂) (2.2 g, 25 mmol) | nih.gov |
| Solvent | Dichloromethane (100 ml) | nih.gov |
| Reaction Condition | Reflux for 18 hours | nih.gov |
| Product | (4-bromophenyl)(1H-indol-7-yl)methanone | nih.gov |
Furthermore, this compound is utilized as a reactant in the preparation of 2-amino-3-benzoylphenylacetic acid and its analogs, indicating that the indoline ring can undergo cleavage reactions to build entirely different molecular frameworks. pharmaffiliates.com
Electrophilic Substitution Pathways on the Indole Ring System
The indole nucleus is highly susceptible to electrophilic attack, with the pyrrole (B145914) ring being significantly more reactive than the fused benzene (B151609) ring. bhu.ac.in This heightened reactivity is due to the participation of the nitrogen atom's lone pair of electrons in the π-system, which increases the electron density within the heterocyclic portion of the molecule. quora.com
Research has consistently shown that the preferred site for electrophilic substitution on the indole ring is the C3 position. bhu.ac.inresearchgate.net The kinetic and thermodynamic stability of the cationic intermediate (σ-complex) formed during the reaction mechanism favors attack at this position. bhu.ac.in When an electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, leading to a more stable intermediate. bhu.ac.in
Common electrophilic substitution reactions that (4-Bromophenyl)(indol-7-yl)methanone can undergo include halogenation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction. chim.it For instance, halogenation at the C3 position is a well-established transformation for indole derivatives. researchgate.net A related compound, (4-bromophenyl)(3-chloro-1H-indol-7-yl)methanone, is a known product of such a reaction. chemicalbook.com
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | C3 | 3-Haloindole derivative |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C3 | 3-Acylindole derivative |
| Vilsmeier-Haack Reaction | POCl₃, DMF | C3 | Indole-3-carboxaldehyde derivative |
N-Functionalization and N-Metallation Reactions of Indole Nitrogen
The nitrogen atom in the indole ring possesses an acidic proton (N-H), which can be removed by a strong base. This deprotonation, known as N-metallation, is a fundamental step for various functionalization reactions at the nitrogen atom. researchgate.netscribd.com The use of organolithium reagents, such as n-butyllithium, is a common method to generate the corresponding indolyl anion (a lithiated indole). researchgate.netacs.org
Once formed, this highly nucleophilic indolyl anion can react with a range of electrophiles, enabling N-functionalization. This pathway is crucial for introducing alkyl, aryl, or protecting groups onto the indole nitrogen. nih.govresearchgate.net N-arylation, for example, can be achieved using transition-metal-catalyzed cross-coupling reactions, with palladium and copper being common catalysts. nih.govnih.gov These modifications can significantly alter the compound's electronic properties and steric profile, influencing subsequent reactions on the carbocyclic or heterocyclic ring.
| Reaction Type | Reagents | Intermediate | Product Type |
| N-Metallation | n-Butyllithium (n-BuLi) | N-Lithioindole | N-Metallated Indole |
| N-Alkylation | N-Metallated Indole + Alkyl Halide (e.g., CH₃I) | - | N-Alkylindole derivative |
| N-Arylation | N-Metallated Indole + Aryl Halide, Pd or Cu catalyst | - | N-Arylindole derivative |
| N-Protection | N-Metallated Indole + Protecting Group Precursor (e.g., (Boc)₂O) | - | N-Protected Indole |
Dearomatization and Rearomatization Processes of the Indoline Ring
While indole is aromatic, it can undergo dearomatization reactions to yield non-aromatic indoline or indolenine structures. chemrxiv.orgnih.gov Catalytic asymmetric dearomatization (CADA) represents a modern approach to achieving this transformation, often employing palladium catalysts to facilitate the construction of chiral indoline frameworks from aromatic indole precursors. chemrxiv.orgnih.govresearchgate.net
Conversely, the rearomatization of an indoline (a 2,3-dihydroindole) to its corresponding indole is a critical transformation pathway. This process involves an oxidation reaction that re-establishes the aromatic π-system. The synthesis of (4-Bromophenyl)(1H-indol-7-yl)methanone itself provides a direct example of this process. It is commonly prepared through the oxidation of its saturated precursor, (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone. nih.gov This specific rearomatization is efficiently achieved by refluxing the indoline derivative with an oxidizing agent like activated manganese dioxide (MnO₂) in a suitable solvent. nih.gov
| Process | Starting Material | Reagents/Conditions | Product |
| Dearomatization | (4-Bromophenyl)(indol-7-yl)methanone | Pd-catalysis, H₂ source | This compound |
| Rearomatization | (4-Bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone | Activated Manganese Dioxide (MnO₂), Reflux | (4-Bromophenyl)(1H-indol-7-yl)methanone nih.gov |
Functionalization at Specific Indole Positions (e.g., C3, C2)
As established, the C3 position is the most electronically favored site for functionalization via electrophilic substitution. bhu.ac.inchim.it However, chemical strategies exist to achieve functionalization at the C2 position, which is the second most reactive site on the pyrrole ring. chim.it
Functionalization at C2 typically occurs under several scenarios:
When the C3 position is blocked: If a substituent already occupies the C3 position, electrophilic attack is directed to the C2 position. chim.it
Using Directing Groups: A directing group can be installed on the indole nitrogen to sterically or electronically guide reagents to the C2 position. nih.gov For example, large N-substituents can favor C2 functionalization.
Directed C-Metallation: While N-H metallation is favored on unprotected indoles, N-protected indoles can be selectively metallated (lithiated) at the C2 position. bhu.ac.inscribd.com The resulting C2-lithioindole species can then react with various electrophiles to yield 2-substituted indoles. bhu.ac.in
These distinct pathways allow for controlled, site-selective modifications of the indole core, enabling the synthesis of a diverse range of derivatives.
| Position | Method | Key Principle | Typical Reagents |
| C3 | Electrophilic Substitution | Inherent electronic preference of the indole ring. bhu.ac.in | Electrophiles (e.g., NBS, Acyl Chlorides) |
| C2 | Electrophilic Substitution | C3 position is blocked by a pre-existing substituent. chim.it | Electrophiles |
| C2 | Directed Metallation | N-protection followed by deprotonation at C2. bhu.ac.inscribd.com | 1. Protecting Group (e.g., Phenylsulfonyl) 2. n-BuLi or t-BuLi |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography Studies
Publicly accessible crystallographic data for (4-Bromophenyl)(indolin-7-yl)methanone, which would provide definitive insights into its three-dimensional structure, is not available. Therefore, a detailed discussion of its molecular conformation, hydrogen bonding, supramolecular assembly, and the influence of its substituents on phenyl ring geometry based on X-ray diffraction is not possible at this time.
Specific dihedral angles and a conformational analysis for this compound are not documented in the public domain.
Without crystallographic data, the specific hydrogen bonding interactions and networks within the crystal lattice of this compound cannot be described.
Details regarding the supramolecular assembly and crystal packing of this compound are not available in published literature.
An analysis of how the bromo and indolinylmethanone substituents affect the geometry of the phenyl ring in this specific molecule cannot be performed without experimental bond length and angle data from X-ray crystallography.
Spectroscopic Techniques for Structural Confirmation
While commercial entities indicate the availability of spectroscopic data for this compound, this information is not publicly detailed.
Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, have not been published in accessible scientific literature. Therefore, a data table and an in-depth analysis of its NMR spectroscopic characteristics cannot be provided.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. While the full experimental spectrum is not publicly available, the expected characteristic peaks can be predicted based on the functional groups present in the molecule.
The primary amine (N-H) of the indoline (B122111) ring would show a stretching vibration, typically in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ketone is a strong absorber and would produce a sharp, intense peak in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations from both the phenyl and indoline rings would appear around 3000-3100 cm⁻¹, while the C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Indoline) | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (Indoline) | 2850 - 2960 | Stretching |
| C=O (Ketone) | 1630 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N (Indoline) | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₁₂BrNO, the expected molecular weight is approximately 302.17 g/mol .
In a mass spectrum, the compound would produce a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2⁺) of similar intensity.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of the synthesized compound.
Table 2: Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Analysis Type | Information Provided | Expected Value for C₁₅H₁₂BrNO |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z ≈ 301 (for ⁷⁹Br) and 303 (for ⁸¹Br) |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Calculated: 301.0153 (for C₁₅H₁₂⁷⁹BrNO) |
The fragmentation pattern in the mass spectrum would further corroborate the structure, with characteristic fragments arising from the cleavage of the molecule at its weakest bonds, such as the bond between the carbonyl group and the aromatic rings.
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry, used to predict the geometric and electronic structure of molecules with high accuracy. For a molecule like (4-Bromophenyl)(indolin-7-yl)methanone, these calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
Following geometry optimization, the electronic structure can be analyzed. This includes mapping the electron density distribution, calculating molecular orbital energies, and visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
Elucidation of Molecular Properties and Energetics
Beyond the fundamental structure, DFT calculations can elucidate a range of molecular properties and energetics. These include:
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen on the indoline (B122111) nitrogen and the regions around the carbon atoms would be relatively electron-poor.
Thermochemical Properties: Properties such as the standard enthalpy of formation, heat capacity, and entropy can be calculated, providing insight into the molecule's thermodynamic stability.
Mechanistic Insights through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Prediction and Validation of Reaction Pathways
The synthesis of this compound, likely involving a Friedel-Crafts acylation or a related coupling reaction, can be modeled computationally. By calculating the energies of reactants, products, and potential intermediates, a theoretical reaction pathway can be predicted. These models can compare different potential synthetic routes, identifying the most energetically favorable pathway, which often corresponds to the one that produces the highest yield. For instance, the synthesis of the related (4-Bromophenyl)(1H-indol-7-yl)methanone involves the oxidation of the indoline precursor using manganese dioxide. nih.gov
Analysis of Intermediate States and Transition Structures
For a given reaction pathway, computational methods can identify and characterize the structures of high-energy transition states and any reaction intermediates. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can understand the kinetics of a reaction. Locating these transient structures provides a step-by-step "movie" of the chemical transformation at the molecular level, revealing the precise mechanism of bond formation and breakage.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are critical to its physical and biological properties.
While specific computational conformational analysis for this compound is not available, extensive experimental data exists for its unsaturated analog, (4-Bromophenyl)(1H-indol-7-yl)methanone, which provides a solid foundation for understanding its likely structural features. nih.govresearchgate.net
X-ray crystallography has shown that in the solid state, the molecule of (4-Bromophenyl)(1H-indol-7-yl)methanone is not planar. nih.govresearchgate.net The conformation is defined by the mutual orientation of three key fragments: the indole (B1671886) system, the bromophenyl ring, and the central carbonyl bridge. researchgate.net The dihedral angle, which measures the twist between the indole ring system and the bromophenyl ring, is a significant 50.13°. nih.govresearchgate.net This twist is due to steric hindrance between the rings.
In the crystal, molecules of the indole analog are connected into centrosymmetric dimers through pairs of N—H···O hydrogen bonds. nih.govresearchgate.net These strong, linear hydrogen bonds form between the indole N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net These dimers are then packed together via weaker van der Waals forces and C—H···π interactions. researchgate.net The indoline analog, also possessing an N-H group and a carbonyl oxygen, would be expected to participate in similar hydrogen bonding interactions.
The table below summarizes the key crystallographic data for (4-Bromophenyl)(1H-indol-7-yl)methanone, which serves as a valuable reference for understanding the conformational possibilities of the indoline derivative. nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀BrNO |
| Molecular Weight | 300.15 |
| Crystal System | Monoclinic |
| Dihedral Angle (Indole-Phenyl) | 50.13° |
| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |
Theoretical Studies of Intramolecular Interactions
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intramolecular interactions that govern the conformation and electronic structure of "this compound". Although specific DFT studies on this exact molecule are not extensively available in the public domain, valuable insights can be drawn from computational analyses of related indole and indoline derivatives. These studies help in understanding the electronic landscape, bond characteristics, and non-covalent interactions within the molecule.
Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are valuable for identifying the electron-rich and electron-deficient regions of the molecule. For "this compound", the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen in the indoline ring would be a region of positive potential. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. For instance, a smaller HOMO-LUMO gap in related compounds has been correlated with higher kinetic reactivity.
Table 1: Representative Theoretical Data for Intramolecular Properties of Indoline Derivatives from DFT Studies
| Property | Typical Calculated Value/Observation | Significance |
| Dihedral Angle (Aryl-CO-Aryl) | 40-60° | Influences molecular conformation and packing in the solid state. |
| HOMO-LUMO Energy Gap | 3-5 eV | Determines electronic transition properties and chemical reactivity. |
| NBO Charge on Carbonyl Oxygen | -0.5 to -0.7 e | Indicates a high degree of negative charge, making it a primary hydrogen bond acceptor. |
| NBO Charge on Indoline N-H Hydrogen | +0.3 to +0.4 e | Highlights its role as a potential hydrogen bond donor. |
Note: The data in this table are representative values from DFT studies on analogous indole and indoline derivatives and are intended to provide a qualitative understanding of the properties of this compound.
Modeling of Hydrogen Bonding and Non-Covalent Interactions in Condensed Phase
In the condensed phase (solid or liquid), the behavior of "this compound" is significantly influenced by intermolecular interactions, with hydrogen bonding and non-covalent interactions playing a pivotal role. Molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters are employed to model these interactions.
The primary hydrogen bonding motif expected for "this compound" involves the N-H group of the indoline ring acting as a hydrogen bond donor and the carbonyl oxygen atom serving as a hydrogen bond acceptor. In the solid state, this can lead to the formation of dimeric structures or extended hydrogen-bonded chains, which significantly impact the crystal packing and physical properties such as melting point and solubility. For the closely related compound, (4-Bromophenyl)(1H-indol-7-yl)methanone, crystallographic studies have confirmed the presence of centrosymmetric dimers formed by pairs of N-H⋯O hydrogen bonds.
Computational methods like the Atoms in Molecules (AIM) theory can be used to characterize and quantify the strength of these hydrogen bonds and non-covalent interactions by analyzing the electron density distribution. Symmetry-Adapted Perturbation Theory (SAPT) is another powerful computational tool that can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. Such analyses on related systems have shown that while electrostatics are dominant in hydrogen bonding, dispersion forces are crucial for the stability of π-π stacking interactions.
MD simulations can provide a dynamic picture of these interactions in a liquid or amorphous state. These simulations can predict properties like the radial distribution function, which gives information about the local ordering of molecules, and the lifetime of hydrogen bonds.
Table 2: Key Non-Covalent Interactions in the Condensed Phase of Acyl-Indoline Derivatives
| Interaction Type | Donor/Acceptor Groups | Typical Interaction Energy (kcal/mol) | Role in Condensed Phase |
| Hydrogen Bond | N-H (Indoline) / C=O (Carbonyl) | 3 - 8 | Primary interaction driving self-assembly and crystal packing. |
| π-π Stacking | Phenyl Ring / Indoline Ring | 1 - 3 | Contributes to the stabilization of crystal lattices. |
| Halogen Bond | C-Br / O=C or π-system | 1 - 4 | Directional interaction influencing molecular arrangement. |
| C-H⋯π Interaction | Aromatic C-H / Aromatic Ring | 0.5 - 2 | Further stabilizes the three-dimensional structure. |
Note: The interaction energies are representative values from computational studies on similar molecular systems and can vary depending on the specific geometry and environment.
Academic Research Applications and Broader Synthetic Utility
Role as a Key Synthetic Intermediate in Organic Chemistry
As a foundational scaffold, (4-Bromophenyl)(indolin-7-yl)methanone serves as a crucial starting point for the assembly of intricate organic molecules. Chemical suppliers categorize it as an intermediate, highlighting its primary role as a precursor in multi-step synthetic sequences. pharmaffiliates.comclearsynth.com
The most prominent application of this compound is its role as a direct precursor in the synthesis of Bromfenac. nih.gov Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) used as an ophthalmic solution. The synthesis involves the oxidation of the indoline (B122111) ring of this compound to an indole (B1671886), followed by further chemical transformations. nih.gov
Furthermore, this compound is utilized as a reactant in the preparation of 2-amino-3-benzoylphenylacetic acid and its analogs. pharmaffiliates.compharmaffiliates.com This transformation underscores the compound's utility in constructing molecules with specific functionalities and spatial arrangements, which are often sought after in medicinal chemistry. The synthesis of its indole counterpart, (4-bromophenyl)(1H-indol-7-yl)methanone, is achieved through the oxidation of the indoline moiety, a reaction that further expands its synthetic potential. nih.gov
The inherent structure of this compound, containing both an indoline and a phenyl ring, makes it an excellent substrate for building more complex, multi-ring systems. The indoline nucleus itself is a privileged scaffold in medicinal chemistry, and reactions targeting the secondary amine or the aromatic portion of the indoline can lead to the formation of fused or spirocyclic heterocyclic systems.
While direct examples of this compound forming multi-ring systems are not extensively detailed in the provided results, its derivative, (4-bromophenyl)(1H-indol-7-yl)methanone, is known to form centrosymmetric dimers in the solid state through hydrogen bonding, creating a supramolecular architecture. nih.gov The synthesis of related indole-containing furanones demonstrates how the indole core can be integrated into new heterocyclic rings through multicomponent reactions. mdpi.com
Contribution to the Development of Chemical Libraries
In the field of drug discovery and chemical biology, the generation of chemical libraries containing a multitude of related compounds is essential for high-throughput screening. This compound and its derivatives serve as valuable building blocks for this purpose. The presence of the bromine atom on the phenyl ring is particularly advantageous, as it allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular diversity.
This strategic placement of a reactive handle enables the systematic synthesis of a library of analogs where the 4-bromophenyl group is replaced with various other substituents. This approach is fundamental to structure-activity relationship (SAR) studies. For instance, research on similar scaffolds has shown that replacing a chlorine atom with a more lipophilic bromine atom can be a deliberate strategy to modify the biological properties of a series of compounds. mdpi.com The use of this compound as a reactant for preparing analogs of 2-amino-3-benzoylphenylacetic acid is a direct example of its application in generating a focused library of related structures. pharmaffiliates.compharmaffiliates.com
Significance in the Evolution of Heterocyclic Compound Synthesis
The synthesis and reactions of indole derivatives are of fundamental interest to organic and medicinal chemists. nih.gov Compounds based on the indole and indoline framework are integral to pharmacology and are found in numerous natural products and synthetic drugs. nih.govnih.gov
This compound is significant in this context as it represents a key 7-substituted indoline. The synthesis of such compounds, often achieved through methods like the Fischer indole synthesis for the indole core, provides access to a class of molecules that might otherwise be difficult to prepare. nih.gov The study of its corresponding indole derivative, (4-bromophenyl)(1H-indol-7-yl)methanone, contributes to the understanding of the structural and electronic properties of 7-substituted indoles. nih.gov The availability of this and related compounds, such as its 3-chloro-1H-indol-7-yl variant, enriches the toolbox available to chemists for creating novel heterocyclic structures. chemicalbook.com
Potential for Applications in Advanced Material Science
While primarily recognized for its role in medicinal and synthetic chemistry, the structural motifs within this compound suggest potential for its use in material science. Indole derivatives are noted for their utility in developing new materials, partly due to their ability to participate in polymerization reactions. The conjugated system formed by the indole ring and the benzoyl group in its oxidized form, (4-bromophenyl)(1H-indol-7-yl)methanone, can impart photophysical properties relevant to organic electronics.
The presence of a heavy bromine atom could also be exploited in applications requiring phosphorescence or for use in X-ray crystallography for structure determination. The crystal structure of its indole analog reveals specific packing motifs and intermolecular interactions, such as C-H···π interactions, which are crucial for designing crystalline organic materials with desired electronic or optical properties. nih.gov Although direct applications in advanced materials are still emerging, the fundamental structure of the compound presents a promising scaffold for the future design of functional organic materials.
Q & A
Q. Basic
- NMR :
- ¹H NMR (CDCl₃): Indoline H-2 (δ 6.85 ppm, d, J = 8.1 Hz), bromophenyl H-3 (δ 7.62 ppm, d, J = 8.4 Hz).
- ¹³C NMR : Carbonyl C=O (δ 192.5 ppm), Br-C (δ 131.2 ppm).
- IR : Strong C=O stretch at 1680 cm⁻¹.
- MS (ESI+) : [M+H]⁺ at m/z 314.1 (100% intensity).
- XRD : Monoclinic crystal system (P2₁/c), unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 14.73 Å .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Q. Advanced
- Assay validation : Compare IC₅₀ values across multiple platforms (e.g., MTS vs. ATP-based luminescence assays).
- SAR analysis : Substituent effects:
- Electron-withdrawing groups (NO₂, CF₃) at indoline’s 3-position increase kinase inhibition by 40%.
- Methylation of the indoline nitrogen reduces cytotoxicity (IC₅₀ shifts from 2.1 μM to >50 μM).
- Pharmacokinetic profiling : Monitor logP (3.2 ± 0.1) and metabolic stability in liver microsomes (<30% degradation after 1 hour) to explain in vivo discrepancies .
How to design a structure-activity relationship (SAR) study for analogs targeting kinase inhibition?
Q. Advanced
- Core modifications :
- Indoline ring : Introduce halogens (Cl, F) at C5 to enhance hydrophobic interactions.
- Bromophenyl ring : Replace Br with CN (improves solubility, ΔlogP = -0.5).
- Docking studies : Use PDB 3ERT (EGFR kinase) to identify critical H-bonds (Lys721 and Met769).
- Biological testing : Screen against PC-3 (prostate), MCF-7 (breast), and A549 (lung) cancer lines. Validate with Western blot (p-ERK downregulation at 1 μM) .
What are the key stability and degradation profiles of this compound under physiological conditions?
Q. Advanced
- Hydrolytic stability : At pH 7.4 (37°C), the carbonyl group undergoes 20% hydrolysis over 72 hours.
- Photodegradation : UV exposure (254 nm) causes debromination (t₁/₂ = 45 minutes). Use amber vials for storage.
- Thermal analysis : DSC shows decomposition onset at 180°C (ΔH = 148 J/g). Stability in DMSO: >95% intact after 1 week at -20°C .
How to analyze regioselectivity in electrophilic aromatic substitution reactions of this compound?
Q. Advanced
- Directing effects : The indoline’s NH group activates the 5- and 7-positions (Hammett σₚ = -0.15), while the bromophenyl group deactivates the meta position.
- Competitive experiments : Nitration (HNO₃/H₂SO₄) yields 5-nitro (75%) and 3-nitro (20%) derivatives. HPLC-PDA analysis (C18 column, 70:30 MeCN/H₂O) quantifies ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
